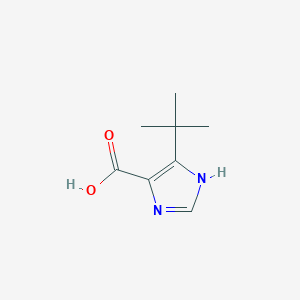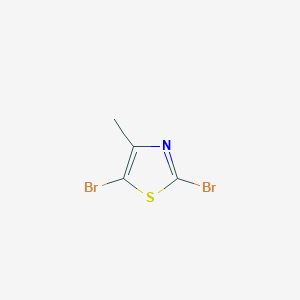![molecular formula C9H8N2O3 B1322285 5-甲氧基-1H-苯并[d]咪唑-2-羧酸 CAS No. 887572-60-3](/img/structure/B1322285.png)
5-甲氧基-1H-苯并[d]咪唑-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Thromboxane Synthase Inhibition
5-甲氧基-1H-苯并[d]咪唑-2-羧酸类似物已被评估为血栓素合酶抑制剂。在一项研究中,4-[[2-(1H-咪唑-1-基)-1-[[(4-甲氧基苯基)甲氧基]甲基]乙氧基]甲基]苯甲酸的类似物被发现能够抑制完整血小板中TxB2的生成,其活性高达dazoxiben的50倍 (Manley et al., 1987)。
晶体和分子结构分析
某些衍生物的晶体和分子结构,如甲基1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸酯,已被报道。这些衍生物是在合成抗结核药物过程中作为副产物获得的 (Richter et al., 2023)。
光谱和理论分析
使用DFT/B3LYP对5-甲氧基-1H-苯并[d]咪唑-2(3H)-硫醚的分子结构、光谱学(FT-IR、FT-Raman、1H、13C NMR、UV-Vis)研究以及热力学特性进行了分析。这项研究提供了有关该分子的偶极矩、极化率、超极化率和热力学性质的见解 (Pandey et al., 2017)。
腐蚀抑制
已研究了5-甲氧基-1H-苯并[d]咪唑-2-羧酸衍生物的腐蚀抑制性能。这些衍生物,如5-((2-甲基-1H-苯并[d]咪唑-1-基)甲基)-1,3,4-噁二唑-2-硫醇,在硫酸中对低碳钢形成保护层,表明它们作为腐蚀抑制剂的实用性 (Ammal et al., 2018)。
微波辅助合成
使用微波辐射合成了离子液体支持的苯并[d]噁唑-5-基-1H-苯并[d]咪唑。这种方法提供了一种多样化化合物库的途径,可能在药物发现项目中有用 (Chanda et al., 2012)。
抗乳腺癌药物
新型取代的2-(苯基)-3H-苯并[d]咪唑-5-羧酸及其甲酯已被合成,并针对乳腺癌细胞系的抗增殖效果进行了检测。这些化合物表现出有希望的结果,表明它们作为癌症治疗药物的潜力 (Karthikeyan et al., 2017)。
抗白血病药物
合成了1-(4-甲氧基苯乙基)-1H-苯并咪唑-5-羧酸衍生物及其前体,并评估其作为白血病潜在化疗药物的效果。一些化合物在白血病细胞中显示出显著的细胞死亡,表明它们在白血病治疗中的潜力 (Gowda et al., 2009)。
作用机制
Target of Action
Benzimidazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
It’s known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities
生化分析
Biochemical Properties
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s role in various biochemical processes .
Cellular Effects
The effects of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid on cells are diverse and depend on the cell type and concentration used. In general, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization, affecting overall cell viability and function .
Molecular Mechanism
At the molecular level, 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The temporal effects of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of the compound .
Metabolic Pathways
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are vital for understanding the compound’s impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall cellular effects .
Subcellular Localization
The subcellular localization of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is essential for determining the compound’s specific roles in cellular processes .
属性
IUPAC Name |
6-methoxy-1H-benzimidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPYWLKJBRSMIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625137 |
Source


|
| Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887572-60-3 |
Source


|
| Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)




![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)


![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)





